4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes aromatic rings, a carboxylic acid group, and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-nitrobenzoic acid, which is then reduced to 4-methyl-3-aminobenzoic acid. The amino group is then reacted with 3-phenylprop-2-enoyl chloride to form the corresponding amide. Finally, the amide is treated with a thiolating agent to introduce the thioamide functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, catalytic hydrogenation.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The thioamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-({[(2E)-3-phenylprop-2-enamido]methanethioyl}amino)benzoic acid: Similar structure but with a different linkage.
4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)benzoic acid: Lacks the thioamide group, affecting its reactivity and binding properties.
Uniqueness
4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-7-9-14(17(22)23)11-15(12)19-18(24)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23)(H2,19,20,21,24)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSRJBJYIATVGM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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